xylo-Hexitol, 3-deoxy-, pentaacetate
Description
Chemical Classification and Nomenclature
xylo-Hexitol, 3-deoxy-, pentaacetate belongs to the broad category of modified carbohydrates, specifically classified as an acetylated deoxy sugar alcohol. The systematic nomenclature reflects its structural features through several key components that define its chemical identity. The prefix "xylo" indicates the stereochemical configuration derived from xylose, while "hexitol" designates its status as a six-carbon sugar alcohol. The "3-deoxy" designation specifies the absence of a hydroxyl group at the third carbon position, and "pentaacetate" indicates the presence of five acetyl protecting groups attached to the available hydroxyl positions.
The molecular formula C16H24O10 and molecular weight of 376.36 daltons reflect the addition of five acetyl groups to the parent deoxyhexitol structure. The Chemical Abstracts Service registry number 134176-60-6 provides unique identification for this specific compound within the broader family of deoxyhexitol derivatives. This classification system places the compound within the larger framework of sugar derivatives and acetates, which are esters formed through the reaction of acetic acid with hydroxyl groups on sugar molecules.
The stereochemical designation follows established carbohydrate nomenclature conventions, where the xylo configuration refers to the specific arrangement of hydroxyl groups that matches the pattern found in D-xylose. This systematic approach to naming ensures precise identification and facilitates communication within the scientific community studying carbohydrate chemistry and related fields.
Historical Development of Deoxyhexitol Research
The historical development of deoxyhexitol research traces back to early investigations into modified carbohydrates and their synthetic applications. Pioneering work in the mid-20th century established fundamental methodologies for creating deoxy derivatives of naturally occurring sugars. Early research demonstrated that 3-deoxy-D-xylo-hexose, also known as 3-deoxy-D-galactose, could be synthesized through improved and convenient synthetic pathways, opening new avenues for exploring the biological and chemical properties of these modified carbohydrates.
Significant advances occurred through the development of sophisticated synthetic strategies involving protection and deprotection methodologies. Research teams discovered that condensation reactions of various starting materials could yield chiral compounds with defined stereochemistry, providing access to previously difficult-to-obtain molecular architectures. These developments proved crucial for advancing the field beyond simple structural modifications toward more complex synthetic targets.
The evolution of acetylation strategies represented another major milestone in deoxyhexitol chemistry. The synthesis of related compounds such as beta-D-glucose pentaacetate demonstrated the effectiveness of acetyl protection for stabilizing reactive hydroxyl groups while enabling selective chemical transformations. This approach yielded compounds with significantly improved handling characteristics and extended storage stability compared to their unprotected counterparts.
Technological advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, revolutionized the characterization and structural determination of deoxyhexitol derivatives. These analytical capabilities enabled researchers to confirm stereochemical assignments and monitor reaction progress with unprecedented precision, accelerating the pace of discovery in this field.
Position within Carbohydrate Chemistry
This compound occupies a distinctive position within the broader landscape of carbohydrate chemistry as a representative example of strategically modified sugar alcohols. The compound exemplifies the intersection of classical carbohydrate chemistry with modern synthetic organic chemistry, demonstrating how traditional sugar structures can be transformed into highly functional synthetic intermediates through selective chemical modifications.
Within the taxonomy of carbohydrates, deoxy sugars represent a specialized subset characterized by the replacement of hydroxyl groups with hydrogen atoms. These modifications significantly alter the chemical and biological properties of the parent compounds, often resulting in enhanced stability, altered reactivity patterns, and modified biological activity profiles. The specific 3-deoxy modification seen in xylo-hexitol derivatives creates unique structural features that distinguish these compounds from other deoxy sugar families.
The pentaacetate protection strategy employed in this compound represents a standard approach in carbohydrate chemistry for temporarily masking reactive hydroxyl groups. This protection methodology serves multiple purposes: it enhances the solubility of the compound in organic solvents, prevents unwanted side reactions during synthetic transformations, and provides a stable form for storage and handling. The acetyl groups can be selectively removed under mild conditions when access to the free hydroxyl groups becomes necessary for subsequent chemical transformations.
The compound's role as a synthetic intermediate places it within the broader context of glycoscience research, where modified carbohydrates serve as building blocks for more complex molecular architectures. These applications span diverse areas including drug development, where deoxy sugars often exhibit enhanced metabolic stability compared to their natural counterparts, and materials science, where modified carbohydrates contribute to the development of novel biomaterials with tailored properties.
Contemporary research has expanded the applications of deoxyhexitol derivatives into areas such as chemical biology, where these compounds serve as molecular probes for studying carbohydrate-protein interactions. The unique structural features of 3-deoxy derivatives make them valuable tools for investigating the specificity and mechanism of carbohydrate-processing enzymes, contributing to our understanding of fundamental biological processes involving carbohydrate recognition and metabolism.
Properties
CAS No. |
134176-60-6 |
|---|---|
Molecular Formula |
C20H32O2Br2 |
Synonyms |
xylo-Hexitol, 3-deoxy-, pentaacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares xylo-Hexitol, 3-deoxy-, pentaacetate with other carbohydrate pentaacetates, focusing on molecular properties, synthesis methods, and applications:
Key Research Findings
- Synthetic Utility: this compound shares synthetic parallels with D-glucopyranose pentaacetate, both serving as intermediates in protecting-group strategies. However, its xylo configuration and deoxy group introduce steric and electronic differences, altering reactivity in glycosylation reactions .
- Biological Activity: Unlike Beta-D-fructopyranose pentaacetate, which exhibits antitumor activity, this compound lacks reported biological activity, likely due to its structural rigidity and lack of free hydroxyl groups .
- Stability: The compound’s acetylated groups enhance stability compared to non-acetylated hexitols, similar to taxusin pentaacetate, which resists enzymatic hydrolysis during radio-HPLC analysis .
Preparation Methods
Hydroformylation of 3,4-Di-O-acetyl-D-xylal
A key route involves the hydroformylation of 3,4-di-O-acetyl-D-xylal, a glycal derivative. Under hydroformylation conditions (CO/H₂, dicobalt octacarbonyl catalyst, 115°C), this reaction yields 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-D-lyxo-hexose as the primary product. Subsequent hydrogenation of the aldehyde group and acetylation with acetic anhydride in pyridine affords the pentaacetate derivative.
Reaction Conditions:
Fluorination and Elimination Strategies
Alternative approaches utilize fluorinating agents to introduce deoxygenation. For example, treatment of peracetylated glycals with xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) enables selective deoxyfluorination at C-3. Subsequent elimination of the fluoride group under basic conditions (e.g., K₂CO₃/MeOH) generates the 3-deoxy intermediate, which is then fully acetylated.
Key Data:
-
XeF₂ reaction in dichloromethane yields α/β anomers in a 1.3:1 ratio.
-
DAST-mediated fluorination at 0°C achieves 30% isolated yield for the β-anomer.
Direct Acetylation of 3-Deoxy-xylo-Hexitol
Preparation of 3-Deoxy-xylo-Hexitol
The parent alcohol, 3-deoxy-xylo-hexitol, is synthesized via reduction of 3-deoxy-D-xylo-hexose. Sodium borohydride (NaBH₄) in methanol at 25°C reduces the aldehyde group selectively, preserving the deoxy structure.
Procedure:
Pentaacetylation Reaction
The hydroxyl groups of 3-deoxy-xylo-hexitol are acetylated using acetic anhydride in pyridine. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency.
Optimized Conditions:
-
Ac₂O: 5.5 equiv
-
Pyridine: 10 mL per 1 g substrate
-
DMAP: 0.1 equiv
-
Temperature: 60°C, 6 hours
Tosylation-Thiolacetate Substitution
Tosylation at C-5
A multistep route begins with 1,2-O-isopropylidene-α-D-xylose. Tosylation at C-5 using tosyl chloride (TsCl) in pyridine introduces a leaving group, enabling subsequent substitution.
Reaction Profile:
Thiolacetate Substitution and Acetylation
The tosyl group is displaced by thiolacetate ion (SAc⁻) in DMF at 80°C. After hydrolysis of the isopropylidene group, the product is acetylated.
Critical Steps:
-
SAc⁻ Source: Potassium thiolacetate (2 equiv)
-
Hydrolysis: 70% aqueous acetic acid, 2 hours
-
Final Acetylation: Ac₂O/pyridine, 60°C
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Glycal Hydroformylation | High stereocontrol | Requires high-pressure equipment | 40 |
| Direct Acetylation | Simplicity, high yield | Requires pre-synthesized hexitol | 95 |
| Tosylation-Thiolacetate | Applicable to lab-scale synthesis | Multi-step, moderate yield | 37 |
Challenges and Optimization Strategies
Regioselectivity in Acetylation
Over-acetylation or incomplete reactions are mitigated by:
Q & A
Q. Relevant Data :
- Typical yields for analogous pentaacetates range from 65–85% under optimized conditions .
- Purity thresholds >98% are achievable via recrystallization in ethanol/water mixtures .
Advanced: How can researchers resolve contradictions in reported biological activities of xylo-Hexitol pentaacetate across different cell models?
Methodological Answer:
Discrepancies in bioactivity often arise from differences in:
- Cell Permeability : Assess membrane transport using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
- Metabolic Stability : Perform LC-MS/MS to quantify intracellular degradation rates .
- Dose-Response Curves : Compare EC values across models (e.g., cancer vs. primary cells) and validate via siRNA knockdown of putative targets .
Q. Case Study :
- Insulinotropic effects in pancreatic β-cells were concentration-dependent (10–100 µM), but absent in hepatocytes due to esterase-mediated hydrolysis .
Basic: What analytical techniques are critical for characterizing the solubility and stability of xylo-Hexitol pentaacetate in aqueous buffers?
Methodological Answer:
- Solubility Profiling : Use dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) or cell culture media .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-PDA to track acetyl group hydrolysis .
- Co-Solvent Systems : Improve aqueous solubility using cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEGylation .
Q. Data Insight :
Advanced: How does the anomeric configuration (α vs. β) of xylo-Hexitol pentaacetate influence its interaction with carbohydrate-processing enzymes?
Methodological Answer:
- Enzyme Kinetics : Compare and values using purified enzymes (e.g., glycosidases) via stopped-flow spectroscopy .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to active sites .
- Competitive Inhibition : Use isothermal titration calorimetry (ITC) to quantify inhibition constants () against natural substrates .
Q. Example :
- β-D-Galactose pentaacetate showed 10-fold higher affinity for galactosidases than α-anomers due to axial vs. equatorial acetyl group orientation .
Basic: What precautions are necessary for handling and storing xylo-Hexitol pentaacetate to prevent hydrolysis?
Methodological Answer:
- Storage : Keep desiccated at –20°C in amber vials to avoid light/ moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis and under nitrogen atmosphere for long-term stability .
- Quality Control : Monitor purity via -NRS (nuclear relaxation spectroscopy) to detect trace hydrolysis products .
Advanced: How can researchers validate the in vivo metabolic fate of xylo-Hexitol pentaacetate compared to in vitro models?
Methodological Answer:
- Radiolabeling : Synthesize -labeled derivatives for tracking biodistribution via autoradiography .
- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify acetylated vs. deacetylated metabolites in plasma/tissue .
- Pharmacokinetics : Compare AUC and values between oral and intravenous administration in rodent models .
Basic: What strategies mitigate batch-to-batch variability in the synthesis of xylo-Hexitol pentaacetate?
Methodological Answer:
- Process Optimization : Use continuous flow reactors for precise temperature/pH control during acetylation .
- Quality Metrics : Implement in-line FTIR to monitor reaction progress and ensure >95% conversion .
- Purification : Employ preparative HPLC with chiral columns to isolate stereoisomers .
Advanced: Why do conformational studies of xylo-Hexitol pentaacetate using NMR contradict computational predictions?
Methodological Answer:
- Solvent Effects : Acetone-d vs. chloroform-d can shift equilibrium between chair and boat conformations .
- Dynamic Averaging : Use variable-temperature NMR to resolve overlapping signals from flexible substituents .
- DFT Calculations : Compare B3LYP/6-31G(d) energy-minimized structures with experimental NOE correlations .
Q. Key Finding :
- α-D-Idopyranose pentaacetate adopted the Cl(d) conformation in acetone, contrary to steric predictions .
Basic: What are the primary applications of xylo-Hexitol pentaacetate in glycobiology research?
Methodological Answer:
- Glycoconjugate Synthesis : Serve as a protected intermediate for constructing oligosaccharides via glycosyltransferase reactions .
- Enzyme Substrates : Use in high-throughput screens for glycosidase inhibitors .
- Structural Probes : Analyze carbohydrate-protein interactions via surface plasmon resonance (SPR) .
Advanced: How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
Methodological Answer:
- 3D Model Optimization : Standardize matrix composition (e.g., Matrigel vs. collagen) to mimic in vivo stiffness .
- Metabolic Profiling : Compare ATP/NADH levels via luminescence assays in both systems .
- Multi-Omics Integration : Perform RNA-seq and metabolomics to identify hypoxia-driven resistance mechanisms in 3D models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
